molecular formula C14H14N2O4S B1202443 Methyl 4-methyl-2-{[3-(5-methyl-2-furyl)acryloyl]amino}-1,3-thiazole-5-carboxylate

Methyl 4-methyl-2-{[3-(5-methyl-2-furyl)acryloyl]amino}-1,3-thiazole-5-carboxylate

Cat. No. B1202443
M. Wt: 306.34 g/mol
InChI Key: BNCXYFFLKDHSRU-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-2-[[3-(5-methyl-2-furanyl)-1-oxoprop-2-enyl]amino]-5-thiazolecarboxylic acid methyl ester is a member of thiazoles and an aromatic carboxylic acid.

Scientific Research Applications

Synthesis and Derivative Formation

  • Methyl 4-methyl-2-{[3-(5-methyl-2-furyl)acryloyl]amino}-1,3-thiazole-5-carboxylate and related compounds have been synthesized for various studies, focusing on their stability and reactivity. For example, Kuticheva, Pevzner, and Petrov (2015) synthesized alkyl 5-(1,2,3-thiadiazol-4-yl)furan-2-furoate and related compounds, exploring their thermal stability and reactions (Kuticheva, Pevzner, & Petrov, 2015).

Chemical Transformations

  • Studies have also been conducted on the chemical transformations of these compounds. Saldabol and Krylova (1969) explored the reactions of 4-bromo-1-(5'-nitro-2'-furyl)but-1-en-3-one and its derivatives with thiourea, leading to the creation of amino-4-[β-5'-nitro-2'-furyl)-vinyl]thiazole derivatives (Saldabol & Krylova, 1969).

Potential Applications in Material Science

  • Tanaka, Ashida, Tatsuta, and Mori (2015) reported the synthesis of 2-furylthiazole-4-carboxylic acid methyl ester from biomass-derived furfural and cysteine. This process, involving cross-coupling reactions, resulted in products with strong photoluminescence, suggesting applications in the development of fluorescent materials (Tanaka, Ashida, Tatsuta, & Mori, 2015).

Medicinal Chemistry and Pharmacology

  • In medicinal chemistry, these compounds have been investigated for their potential as pharmaceutical agents. Wiesner et al. (2003) developed [5-(4-nitrophenyl)-2-furyl]acrylic acid substituted benzophenone as a lead compound for anti-malarial agents, demonstrating its potential in this field (Wiesner et al., 2003).

properties

Product Name

Methyl 4-methyl-2-{[3-(5-methyl-2-furyl)acryloyl]amino}-1,3-thiazole-5-carboxylate

Molecular Formula

C14H14N2O4S

Molecular Weight

306.34 g/mol

IUPAC Name

methyl 4-methyl-2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C14H14N2O4S/c1-8-4-5-10(20-8)6-7-11(17)16-14-15-9(2)12(21-14)13(18)19-3/h4-7H,1-3H3,(H,15,16,17)/b7-6+

InChI Key

BNCXYFFLKDHSRU-VOTSOKGWSA-N

Isomeric SMILES

CC1=CC=C(O1)/C=C/C(=O)NC2=NC(=C(S2)C(=O)OC)C

Canonical SMILES

CC1=CC=C(O1)C=CC(=O)NC2=NC(=C(S2)C(=O)OC)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-methyl-2-{[3-(5-methyl-2-furyl)acryloyl]amino}-1,3-thiazole-5-carboxylate
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Methyl 4-methyl-2-{[3-(5-methyl-2-furyl)acryloyl]amino}-1,3-thiazole-5-carboxylate
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Methyl 4-methyl-2-{[3-(5-methyl-2-furyl)acryloyl]amino}-1,3-thiazole-5-carboxylate
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Reactant of Route 4
Methyl 4-methyl-2-{[3-(5-methyl-2-furyl)acryloyl]amino}-1,3-thiazole-5-carboxylate
Reactant of Route 5
Methyl 4-methyl-2-{[3-(5-methyl-2-furyl)acryloyl]amino}-1,3-thiazole-5-carboxylate
Reactant of Route 6
Methyl 4-methyl-2-{[3-(5-methyl-2-furyl)acryloyl]amino}-1,3-thiazole-5-carboxylate

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